N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-phenylpropanamide
Overview
Description
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-phenylpropanamide is a complex organic compound that belongs to the class of amidoalkyl naphthols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-phenylpropanamide can be achieved through a one-pot three-component condensation reaction. This involves the reaction of aldehydes, amides, and 2-naphthol in the presence of a catalyst. A mild and efficient method utilizes polyethylene glycol (PEG)-based dicationic acidic ionic liquid as a powerful catalyst under solvent-free conditions . This method offers excellent yields, short reaction times, and a reusable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents is crucial to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of bioactive compounds with potential therapeutic effects.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its biological activity. The compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase and α-glycosidase, by binding to their active sites and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamide
- 4-[(2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methyl]benzonitrile
- N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide
Uniqueness
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-phenylpropanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO2/c1-19-11-14-22(15-12-19)27(28-25(30)18-13-20-7-3-2-4-8-20)26-23-10-6-5-9-21(23)16-17-24(26)29/h2-12,14-17,27,29H,13,18H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPNZUGHNROUQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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